molecular formula C20H21ClFNO2S B3010400 (2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421456-25-8

(2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B3010400
CAS RN: 1421456-25-8
M. Wt: 393.9
InChI Key: SLXMZWWLFUBYJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the phenyl and piperidine rings. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the chloro and fluoro groups on the phenyl ring could potentially undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Catalytic Protodeboronation

This compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis . The compound’s role in this reaction allows for the creation of complex molecules, such as the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Crystal Structure Analysis

The crystal structure of related compounds has been determined, which is crucial for understanding the molecular configuration and the design of new molecules with specific properties . This analysis aids in predicting the reactivity and interaction of the compound with other molecules.

Antileishmanial Activity

The compound has shown potential in antileishmanial activity. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket of the target, characterized by lower binding free energy . This suggests its use in developing treatments for leishmaniasis.

Antimalarial Evaluation

In addition to antileishmanial properties, the compound has been evaluated for its antimalarial effects. The structural features of the compound may allow it to interact with specific targets within the malaria parasite, offering a pathway for new therapeutic approaches .

Organic Synthesis Building Blocks

The compound serves as a valuable building block in organic synthesis. Its structural components can be utilized in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations . This versatility makes it an essential component in the synthesis of a wide range of organic compounds.

Drug Design and Development

Due to its interaction with biological targets, the compound is of interest in drug design and development. Its molecular structure can be modified to enhance its activity and specificity towards certain biological receptors, paving the way for the creation of new pharmaceuticals .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2S/c1-25-15-5-7-16(8-6-15)26-13-14-9-11-23(12-10-14)20(24)19-17(21)3-2-4-18(19)22/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXMZWWLFUBYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

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